molecular formula C20H20N2O2 B12789819 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol CAS No. 16607-18-4

3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol

Cat. No.: B12789819
CAS No.: 16607-18-4
M. Wt: 320.4 g/mol
InChI Key: OXAGXIJNIDFWFC-UHFFFAOYSA-N
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Description

3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol is a complex organic compound with a unique structure that includes a dimethylamino group, a methoxyphenyl group, and a phenyl group attached to a pyridinol core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with acetophenone in the presence of a base to form a chalcone intermediate. This intermediate then undergoes cyclization with dimethylamine and a suitable catalyst to form the desired pyridinol compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor or as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the aromatic rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Dimethylamino)-3-(4-methoxyphenyl)-6-phenyl-2-pyridinol
  • 3-(Dimethylamino)-4-(4-hydroxyphenyl)-6-phenyl-2-pyridinol
  • 3-(Dimethylamino)-4-(4-methoxyphenyl)-5-phenyl-2-pyridinol

Uniqueness

3-(Dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-2-pyridinol is unique due to the specific positioning of its functional groups, which can influence its reactivity and interaction with biological targets

Properties

CAS No.

16607-18-4

Molecular Formula

C20H20N2O2

Molecular Weight

320.4 g/mol

IUPAC Name

3-(dimethylamino)-4-(4-methoxyphenyl)-6-phenyl-1H-pyridin-2-one

InChI

InChI=1S/C20H20N2O2/c1-22(2)19-17(14-9-11-16(24-3)12-10-14)13-18(21-20(19)23)15-7-5-4-6-8-15/h4-13H,1-3H3,(H,21,23)

InChI Key

OXAGXIJNIDFWFC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(NC1=O)C2=CC=CC=C2)C3=CC=C(C=C3)OC

Origin of Product

United States

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